Home > Products > Screening Compounds P56585 > 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol -

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol

Catalog Number: EVT-13838302
CAS Number:
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is a significant compound in medicinal chemistry, particularly recognized for its potential applications in treating various diseases related to phosphatidylinositol-3-kinase (PI3K) activity. This compound is part of a broader class of imidazoquinazolines that are being explored for their therapeutic effects.

Source

The compound can be synthesized through various methods, primarily involving reactions that modify existing quinazoline structures. It has been referenced in multiple patents and scientific literature, indicating its importance in pharmaceutical research and development .

Classification

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is classified as a heterocyclic compound, specifically an imidazoquinazoline derivative. This classification is significant due to the unique properties imparted by the imidazole and quinazoline rings, which contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol typically involves multi-step organic reactions. A common method includes the condensation of appropriate amino and methoxy-substituted precursors under controlled conditions.

Technical Details

One synthesis pathway includes the use of potassium carbonate as a base in a solvent mixture of n-butanol and N,N-dimethylformamide at elevated temperatures (around 90°C). The reaction typically yields around 86% efficiency after several hours of stirring and heating .

Molecular Structure Analysis

Structure

The molecular formula for 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is C10H10N4OC_{10}H_{10}N_4O. The compound features a complex structure with multiple functional groups that influence its reactivity and biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 206.22 g/mol
  • SMILES Notation: COc1c(N)ccc2C3=NCCN3C(=Nc12)NC(=O)c4cnc(N)nc4
  • InChI: InChI=1S/C10H10N4O/c1-13-8-6(12)4-3-5(8)7(11)9(14)10(15)16-2/h3-4,9H,1-2H3,(H2,11,14)(H,15) .
Chemical Reactions Analysis

Reactions

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol participates in various chemical reactions typical of amines and heterocycles. These include nucleophilic substitutions and coupling reactions that can modify its structure for enhanced biological activity.

Technical Details

The compound can undergo reactions such as:

  1. Nucleophilic Substitution: Reacting with alkyl halides to introduce new substituents.
  2. Condensation Reactions: Forming larger molecular frameworks by reacting with other amines or carbonyl compounds.
Mechanism of Action

Process

The mechanism of action for 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol primarily involves the inhibition of PI3K pathways. By interfering with these signaling pathways, the compound can affect cell proliferation and survival, making it a candidate for anti-cancer therapies.

Data

Research indicates that this compound exhibits significant inhibitory effects on PI3K activity, which is crucial in the development of various cancers . Its ability to modulate these pathways highlights its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol include:

  • Appearance: Typically a solid form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups.

Relevant data suggest that modifications to the structure can enhance solubility and bioavailability .

Applications

Scientific Uses

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol has promising applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting PI3K-related pathways.
  2. Research: Used in studies exploring cancer biology and signaling pathways.
  3. Therapeutics: Potential use as an anticancer agent due to its ability to inhibit tumor growth through targeted mechanisms.
Introduction to the Dihydroimidazo[1,2-c]quinazoline Scaffold

Structural Classification Within Heterocyclic Chemistry

The compound 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol belongs to a class of fused bicyclic nitrogen heterocycles, integrating a quinazoline core with an imidazoline ring. The quinazoline unit itself consists of a benzene ring fused to a pyrimidine ring, classified as a "privileged scaffold" in drug discovery due to its structural versatility and broad bioactivity [3] [8]. The dihydroimidazo[1,2-c]quinazoline variant features a partially saturated imidazole ring fused at the quinazoline's a and b bonds, conferring reduced planarity and enhanced three-dimensional interactions with biological targets. Key structural attributes include:

  • Ring Hybridization: The imidazoline ring (with sp³-hybridized C2-C3 atoms) introduces conformational flexibility, while the quinazoline moiety maintains aromatic character, enabling π-stacking interactions.
  • Tautomerism: The 8-hydroxy group exhibits lactam–lactim tautomerism, influencing electron delocalization and hydrogen-bonding capabilities [3].
  • Electron Density Distribution: Substituents like the 5-amino group act as electron donors, modulating reactivity at adjacent positions (e.g., C6 or C8) during electrophilic substitution [3] [6].

Table 1: Characteristic Features of Fused Quinazoline Ring Systems

Ring SystemFusion SitesHybridizationKey Functional Attributes
Quinazoline (basic scaffold)Benzene + PyrimidinePlanar, aromaticSusceptible to electrophilic substitution at C6/C8
Dihydroimidazo[1,2-c]quinazolineImidazoline + QuinazolinePartially saturated (C2-C3)Enhanced solubility; stereoselective binding
4(3H)-QuinazolinoneWith C4=O groupPlanarLactam–lactim tautomerism; H-bond donor/acceptor

Historical Context of Quinazoline-Based Drug Discovery

Quinazoline derivatives have been pivotal in oncology and CNS drug development since the late 20th century. The scaffold's significance emerged with the FDA approval of gefitinib (2003) and erlotinib (2004), first-generation EGFR inhibitors for non-small cell lung cancer. These drugs validated the 4-anilinoquinazoline pharmacophore for kinase inhibition [8]. Subsequent generations addressed resistance mutations (e.g., T790M) by incorporating covalent warheads, as seen in afatinib (2012) [8]. The dihydroimidazo[1,2-c]quinazoline subclass represents a strategic evolution toward:

  • Blood-Brain Barrier (BBB) Penetration: Saturation (e.g., 2,3-dihydro derivatives) reduces P-glycoprotein efflux, enhancing CNS bioavailability. Verubulin, a dihydroimidazoquinazoline, demonstrated 30-fold higher brain concentrations than plasma in glioblastoma models [6].
  • Multi-Target Inhibition: Compounds like 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol leverage substituents at C5, C7, and C8 to concurrently inhibit tubulin polymerization and receptor tyrosine kinases (RTKs), overcoming single-target resistance [6] [7].
  • Synthetic Accessibility: Modern routes (e.g., microwave-assisted Niementowski synthesis) enable efficient derivatization, accelerating SAR studies [3] [4].

Table 2: Milestones in Quinazoline-Based Drug Development

EraKey CompoundsTherapeutic TargetImpact
2000–2010Gefitinib, ErlotinibEGFRFirst targeted therapies for NSCLC
2010–2020Afatinib, DacomitinibEGFR (irreversible)Overcame T790M resistance mutation
2020–PresentVerubulin analogsTubulin + RTKs (VEGFR-2/PDGFR-β)Multi-target agents for glioblastoma

Role of Substituent Positioning in Bioactivity Modulation

The bioactivity of dihydroimidazo[1,2-c]quinazolines is exquisitely sensitive to substituent patterns, particularly at positions 5, 7, and 8:

  • Position 5 (Amino Group): The 5-amino moiety in 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol serves dual roles. As an electron-donating group, it increases electron density at C6/C8, facilitating electrophilic attacks in synthetic elaboration. Biologically, it acts as a hydrogen-bond donor/acceptor, critical for ATP-competitive kinase inhibition. In analogs like verubulin, the 5-amino equivalent (2-methyl group) contributes to hydrophobic interactions with EGFR's Leu768/Met769 residues [6] [8].
  • Position 7 (Methoxy Group): Methoxy at C7 directs electrophilic substitution ortho to itself (typically C8), as observed in nitration reactions of 7-fluoroquinazolinones [3]. This group enhances lipophilicity (LogP ~2.87 in analogs), promoting membrane permeability and BBB penetration [6].
  • Position 8 (Hydroxy Group): The 8-hydroxy unit participates in tautomerism and metal chelation. It is a key pharmacophore in kinase inhibitors, mimicking the phenolic OH of tyrosine in ATP-binding sites. Patent CN108884098B highlights 8-hydroxy variants as precursors for carboxamide derivatives targeting PI3K kinases [7].

Table 3: Substituent-Dependent SAR in Dihydroimidazoquinazolines

PositionSubstituentPhysicochemical EffectBiological Consequence
5-NH₂↑ Electron density at C6/C8; H-bondingEnhanced kinase affinity (e.g., EGFR)
7-OCH₃Ortho-directing for electrophiles; ↑ LogPBBB penetration; metabolic stability
8-OHTautomerism; chelationMetal-binding in kinase active sites

The strategic placement of these substituents enables multi-target engagement. For example, 5-amino/8-hydroxy groups synergize to inhibit both tubulin (via colchicine-site binding) and RTKs like VEGFR-2/PDGFR-β, as demonstrated in verubulin analogs [6]. Recent designs exploit C5 for covalent warheads (e.g., acrylamides) to irreversibly inhibit resistance-conferring kinase mutants [8].

Properties

Product Name

5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol

IUPAC Name

5-imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-ol

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C11H12N4O2/c1-17-9-7(16)3-2-6-8(9)14-11(12)15-5-4-13-10(6)15/h2-3,12-13,16H,4-5H2,1H3

InChI Key

BNEAEDZMIJLPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=N)N=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.